molecular formula C21H13Cl2N3O5 B11545702 2-[(E)-{[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methoxy-4-nitrophenol

2-[(E)-{[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methoxy-4-nitrophenol

Cat. No.: B11545702
M. Wt: 458.2 g/mol
InChI Key: OPLAODLBZFMBHH-UHFFFAOYSA-N
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Description

2-[(E)-{[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methoxy-4-nitrophenol is a complex organic compound characterized by its unique structure, which includes a benzoxazole ring, dichlorophenyl group, and nitrophenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-{[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methoxy-4-nitrophenol typically involves multiple steps, starting with the preparation of the benzoxazole ring. This can be achieved through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions. The dichlorophenyl group is introduced via electrophilic aromatic substitution reactions, while the nitrophenol moiety is incorporated through nitration reactions using concentrated nitric acid and sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-{[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methoxy-4-nitrophenol undergoes various chemical reactions, including:

    Oxidation: The nitrophenol moiety can be oxidized to form corresponding quinones.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Sodium methoxide or other strong nucleophiles.

Major Products

    Oxidation: Quinones.

    Reduction: Aminophenol derivatives.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

2-[(E)-{[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methoxy-4-nitrophenol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-[(E)-{[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methoxy-4-nitrophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including inhibition of inflammatory pathways or disruption of microbial cell function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(E)-{[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methoxy-4-nitrophenol is unique due to the presence of both the methoxy and nitro groups, which contribute to its distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for a wide range of chemical modifications and applications in various fields.

Properties

Molecular Formula

C21H13Cl2N3O5

Molecular Weight

458.2 g/mol

IUPAC Name

2-[[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]iminomethyl]-6-methoxy-4-nitrophenol

InChI

InChI=1S/C21H13Cl2N3O5/c1-30-18-9-13(26(28)29)7-11(20(18)27)10-24-12-5-6-17-16(8-12)25-21(31-17)14-3-2-4-15(22)19(14)23/h2-10,27H,1H3

InChI Key

OPLAODLBZFMBHH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1O)C=NC2=CC3=C(C=C2)OC(=N3)C4=C(C(=CC=C4)Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

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